1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-28-16-5-3-2-4-15(16)24-19(27)14-6-8-25(9-7-14)17-10-18(22-12-21-17)26-13-20-11-23-26/h2-5,10-14H,6-9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTALBFUHGPNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide, often referred to as a triazolopyrimidine derivative, is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential, drawing from various research studies and data sources.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, the presence of the triazole moiety has been linked to antifungal activity against various strains, including Candida species. A study demonstrated that derivatives similar to the compound showed effective inhibition of fungal growth by disrupting cell wall synthesis and function.
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can potentially lead to reduced tumor growth and proliferation.
Case Study 1: Antifungal Efficacy
In a controlled study involving various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. This suggests its potential utility in treating fungal infections resistant to conventional therapies.
Case Study 2: Anticancer Properties
A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptotic activity observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, supporting its role as an apoptosis inducer.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares key structural and molecular features of the target compound with its closest analogues from the evidence:
Key Research Findings
Lipophilicity and Bioavailability
- Piperidine-containing compounds (e.g., ’s platinum complexes) exhibit higher logP values (e.g., -1.16 vs. -1.84 for pyridine analogues), suggesting that the target compound’s piperidine ring enhances membrane permeability .
DNA Interaction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
